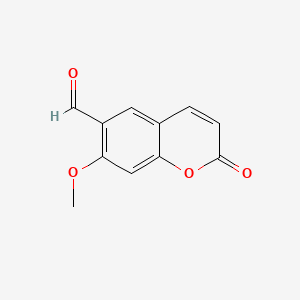

6-Formyl-7-methoxycoumarin

Vue d'ensemble

Description

6-Formyl-7-methoxycoumarin is a chemical compound with the molecular formula C11H8O4 . It has an average mass of 204.179 Da and a monoisotopic mass of 204.042252 Da . It’s a derivative of coumarin, which is a benzopyranone .

Synthesis Analysis

Coumarin, from which 6-Formyl-7-methoxycoumarin is derived, can be obtained from a natural source or can be chemically synthesized . The Pechmann coumarin synthesis method is one of the synthetic routes to coumarin derivatives . The influence of various Lewis acids on the reaction has been discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored .Molecular Structure Analysis

The molecular structure of 6-Formyl-7-methoxycoumarin consists of 11 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . More detailed structural information may be available in specialized chemical databases or research articles.Chemical Reactions Analysis

One known chemical reaction involving a similar compound, 8-methoxypsoralen, involves oxidation with hydrogen peroxide and potassium superoxide . This reaction is catalyzed by specific iron (III) chlorides and results in the formation of 6-formyl-7-hydroxy-8-methoxycoumarin .Applications De Recherche Scientifique

Fluorescent Labeling in Chromatography

6-Formyl-7-methoxycoumarin (6F7MC) has been utilized in the field of chromatography. Specifically, a derivative, 4-Diazomethyl-7-methoxycoumarin (DMC), was synthesized for labeling hydroxyl and carboxyl compounds in high-performance liquid chromatography. This compound, which is practically non-fluorescent in solution and possesses excellent storage properties, has shown effectiveness in labeling alcohols and carboxylic acids, enhancing the detection and separation capabilities in chromatographic analysis (Takadate et al., 1982).

Photooxidation Studies

Studies on photooxidation have identified 6F7MC as a product of 8-methoxypsoralen (8-MOP) photooxidation with singlet oxygen. This finding is crucial in understanding the photochemical behavior of 8-MOP, which is significant in phototherapy and photochemistry. The formation of 6F7MC through this process highlights the compound's role in the photochemical transformation of psoralens (Logani et al., 1982; Wasserman & Berdahl, 1982).

Cytotoxic Effects

6F7MC has been isolated from natural sources, such as Chisocheton macrophyllus, and shown to exhibit cytotoxic effects against certain cancer cell lines. This suggests potential applications in cancer research, particularly in the exploration of new chemotherapeutic agents (Rodrigo, 2020).

Antimicrobial and Anti-inflammatory Properties

The compound has been identified in studies exploring the antimicrobial and anti-inflammatory activities of various plants. For instance, it was isolated from Santolina oblongifolia and demonstrated significant inhibitory effects on eicosanoid release, indicating its potential as an anti-inflammatory agent (Silván et al., 1996).

Antioxidative and Antihyperglycemic Activities

Research has also delved into the antioxidative and antihyperglycemic potential of scopoletin, a closely related compound to 6F7MC. Its ability to regulate hyperthyroidism and hyperglycemia in experimental models suggests potential applications in managing these conditions (Panda & Kar, 2006).

Antifungal Activities

Furthermore, the antifungal properties of 6F7MC and related compounds have been explored, underscoring their potential use in treating fungal infections and in the development of new antifungal agents (Cespedes et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

7-methoxy-2-oxochromene-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-9-5-10-7(4-8(9)6-12)2-3-11(13)15-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYCZVLVWUCHTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC(=O)OC2=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963228 | |

| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4444-74-0 | |

| Record name | Crenulatin coumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol](/img/structure/B1208833.png)

![(1R,2S,4S,5R,8S,9S,11R)-2-[[(3aS,7R,7aR)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1208835.png)

![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B1208838.png)